Distachyasin
Description
Distachyasin is a naturally occurring stilbenoid isolated from Carex distachya, a plant within the Cyperaceae family. First identified by Fiorentino et al. (2006), it is characterized by a dimeric stilbene structure with two resveratrol units linked via a dihydrofuran ring . This compound also inhibits reactive oxygen species (ROS) formation by 59.0% at 0.5 mg/mL, comparable to synthetic antioxidants like butylated hydroxytoluene (BHT) . Beyond its antioxidant properties, this compound exhibits phytotoxic effects on certain plant species, such as Phleum subulatum, suggesting ecological roles in allelopathy .
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4bR,5R,9aR,10aS)-5,9a-dihydroxy-7-methoxy-11,11-dimethyl-4b,5,10,10a-tetrahydrobenzo[b]fluoren-9-one |
InChI |
InChI=1S/C20H22O4/c1-19(2)13-7-5-4-6-12(13)17-15(19)10-20(23)14(18(17)22)8-11(24-3)9-16(20)21/h4-9,15,17-18,22-23H,10H2,1-3H3/t15-,17-,18-,20+/m0/s1 |
InChI Key |
VZQCDBNQPVXLLR-TXJVSEOTSA-N |
Isomeric SMILES |
CC1([C@H]2C[C@]3(C(=CC(=CC3=O)OC)[C@@H]([C@H]2C4=CC=CC=C41)O)O)C |
Canonical SMILES |
CC1(C2CC3(C(=CC(=CC3=O)OC)C(C2C4=CC=CC=C41)O)O)C |
Synonyms |
distachyasin |
Origin of Product |
United States |
Comparison with Similar Compounds
Resveratrol Derivatives (Compounds 3 and 4)
- Structure: Monomeric stilbenes with a single resveratrol unit.
- Activity: Exhibit stronger nitric oxide (NO) radical scavenging (>80% at 0.5 mg/mL) compared to this compound (10.7%) . However, they show lower efficacy against superoxide radicals.
- Applications : Widely studied for anti-aging and cardioprotective effects, whereas this compound’s dimeric structure may enhance stability but reduce bioavailability .
Pallidol (Compound 40)
- Structure : A tetrameric stilbene with four resveratrol units.
- Activity : Demonstrates higher phytotoxicity than this compound, inhibiting P. subulatum root growth by 70% at 10^-4 M . However, its antioxidant capacity is less characterized.
- Applications : Primarily investigated for anticancer properties, contrasting with this compound’s focus on antioxidant and allelopathic roles .
Carexanes (e.g., Carexane K (23) and Carexane I (27))
- Structure : Complex oligostilbenes with varying resveratrol linkages.
- Activity : Stimulate root growth in Dactylis hispanica and Petrorhagia velutina at 10^-4 M, whereas this compound inhibits growth in P. subulatum .
- Applications: Potential as plant growth regulators, unlike this compound’s dual role as an antioxidant and phytotoxin .
Antioxidant Efficacy Comparison
| Compound | Superoxide Scavenging (%) | Hydrogen Peroxide Scavenging (%) | NO Scavenging (%) | ROS Inhibition (%) |
|---|---|---|---|---|
| This compound | 60 (0.5 mg/mL) | 32 (0.1–0.2 mg/mL) | 10.7 (0.5 mg/mL) | 59.0 (0.5 mg/mL) |
| Resveratrol (3) | 45 (0.5 mg/mL) | 25 (0.5 mg/mL) | >80 (0.5 mg/mL) | N/A |
| BHT (synthetic) | N/A | N/A | 62.2 (0.5 mg/mL) | 65.0 (0.5 mg/mL) |
| α-Tocopherol | 58 (0.5 mg/mL) | N/A | 58.5 (0.5 mg/mL) | N/A |
Data sourced from Dávid et al. (2021) and Fiorentino et al. (2006)
Key Research Findings
Bioactivity Trade-offs: this compound’s dimeric structure enhances stability but reduces NO scavenging efficiency compared to monomeric resveratrol derivatives .
Ecological Impact : Unlike carexanes, this compound inhibits seedling growth in specific plants, suggesting niche-specific allelopathy .
Synthetic Comparators : While BHT outperforms this compound in ROS inhibition, the latter’s natural origin makes it preferable for nutraceutical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
